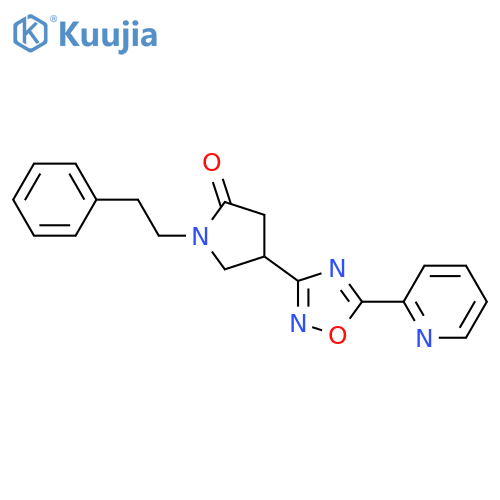Cas no 1170285-12-7 (1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one)

1170285-12-7 structure
商品名:1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one
1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-phenylethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 1170285-12-7
- F5659-4901
- AKOS024516757
- 1-phenethyl-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- Z2736248613
- 1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
- 1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one
-
- インチ: 1S/C19H18N4O2/c24-17-12-15(13-23(17)11-9-14-6-2-1-3-7-14)18-21-19(25-22-18)16-8-4-5-10-20-16/h1-8,10,15H,9,11-13H2
- InChIKey: PSXUONFDPMQYJN-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2=CC=CC=C2)CC(C2N=C(C3=NC=CC=C3)ON=2)CC1=O
計算された属性
- せいみつぶんしりょう: 334.14297583g/mol
- どういたいしつりょう: 334.14297583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 72.1Ų
1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5659-4901-5mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 5mg |
$103.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-20μmol |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 20μmol |
$118.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-2μmol |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 2μmol |
$85.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-1mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 1mg |
$81.0 | 2023-11-21 | |
| Life Chemicals | F5659-4901-10mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 10mg |
$118.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-5μmol |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 5μmol |
$94.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-4mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 4mg |
$99.0 | 2023-11-21 | |
| Life Chemicals | F5659-4901-3mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 3mg |
$94.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-15mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 15mg |
$133.5 | 2023-11-21 | |
| Life Chemicals | F5659-4901-20mg |
1-(2-phenylethyl)-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
1170285-12-7 | 90%+ | 20mg |
$148.5 | 2023-11-21 |
1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
1170285-12-7 (1-(2-phenylethyl)-4-5-(pyridin-2-yl)-1,2,4-oxadiazol-3-ylpyrrolidin-2-one) 関連製品
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
